[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate
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Overview
Description
[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring substituted with dichloro groups and a carboxylate ester linked to an oxo-ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2,3-dichloropyridine and ethyl acetoacetate.
Introduction of the Oxo-Ethylamine Moiety: This step involves the reaction of the pyridine derivative with an amine, such as 1-phenylethylamine, under controlled conditions to form the oxo-ethylamine linkage.
Esterification: The final step involves esterification to introduce the carboxylate group, typically using reagents like ethyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The dichloro groups on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted pyridine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of drugs with anti-inflammatory, anticancer, or antimicrobial properties.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Research is ongoing to determine their efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed that the compound’s structure allows it to interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
[2-Oxo-2-(1-phenylethylamino)ethyl] 5-chloropyridine-3-carboxylate: Similar structure but with one less chlorine atom.
[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-difluoropyridine-3-carboxylate: Fluorine atoms instead of chlorine atoms.
[2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dimethylpyridine-3-carboxylate: Methyl groups instead of chlorine atoms.
Uniqueness
The uniqueness of [2-Oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate lies in its dichloro substitution on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
[2-oxo-2-(1-phenylethylamino)ethyl] 5,6-dichloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-10(11-5-3-2-4-6-11)20-14(21)9-23-16(22)12-7-13(17)15(18)19-8-12/h2-8,10H,9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMBUQXKEGCCFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)COC(=O)C2=CC(=C(N=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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